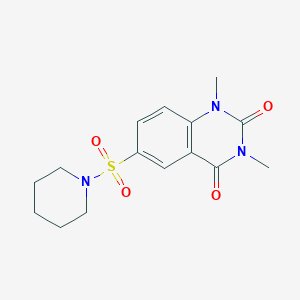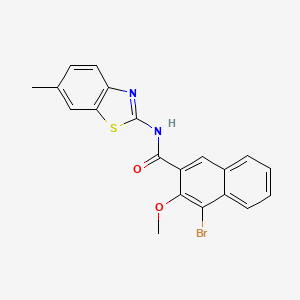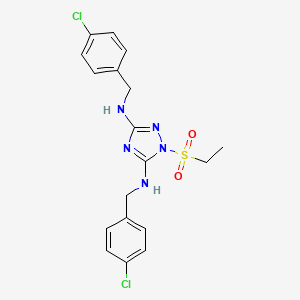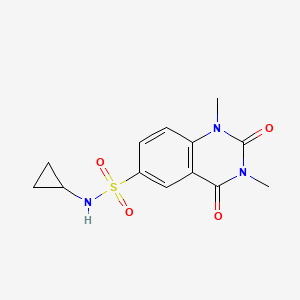
1,3-dimethyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione
Overview
Description
1,3-dimethyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione, also known as PD 184352, is a potent and selective inhibitor of extracellular signal-regulated kinase (ERK) 1 and 2. ERKs are members of the mitogen-activated protein kinase (MAPK) family and play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and survival. PD 184352 has been widely used as a tool compound to investigate the role of ERK signaling in various cellular processes and as a potential therapeutic target for cancer and other diseases.
Mechanism of Action
1,3-dimethyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione 184352 is a selective inhibitor of ERK1 and ERK2, which are downstream effectors of the MAPK signaling pathway. ERK1 and ERK2 are activated by the phosphorylation of threonine and tyrosine residues in response to extracellular signals, such as growth factors and cytokines. Once activated, ERK1/2 translocate to the nucleus and phosphorylate a variety of substrates, including transcription factors and other kinases, to regulate gene expression and cellular processes.
Biochemical and Physiological Effects
1,3-dimethyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione 184352 has been shown to inhibit ERK1/2 phosphorylation and downstream signaling in various cell types, including cancer cells, neurons, and immune cells. In cancer cells, 1,3-dimethyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione 184352 has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. In neurons, 1,3-dimethyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione 184352 has been shown to promote neurite outgrowth and protect against oxidative stress-induced cell death. In immune cells, 1,3-dimethyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione 184352 has been shown to inhibit cytokine production and T cell activation.
Advantages and Limitations for Lab Experiments
1,3-dimethyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione 184352 has several advantages for lab experiments, including its potency and selectivity for ERK1/2, its ability to inhibit ERK signaling in various cell types, and its availability as a tool compound for investigating the role of ERK signaling in cellular processes. However, 1,3-dimethyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione 184352 also has some limitations, including its potential off-target effects, its relatively short half-life, and its poor solubility in aqueous solutions.
Future Directions
There are several future directions for the use of 1,3-dimethyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione 184352 in scientific research. One direction is to investigate its potential as a therapeutic target for cancer and other diseases. Another direction is to use 1,3-dimethyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione 184352 as a tool compound to investigate the role of ERK signaling in other cellular processes, such as metabolism and autophagy. Additionally, there is a need to develop more potent and selective inhibitors of ERK1/2 that can overcome the limitations of 1,3-dimethyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione 184352 and provide new insights into the role of ERK signaling in health and disease.
Scientific Research Applications
1,3-dimethyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione 184352 has been extensively used in scientific research to investigate the role of ERK signaling in various cellular processes. It has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo, making it a potential therapeutic target for cancer. 1,3-dimethyl-6-(1-piperidinylsulfonyl)-2,4(1H,3H)-quinazolinedione 184352 has also been used to study the role of ERK signaling in neuronal development, cardiovascular disease, and inflammation.
properties
IUPAC Name |
1,3-dimethyl-6-piperidin-1-ylsulfonylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-16-13-7-6-11(10-12(13)14(19)17(2)15(16)20)23(21,22)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVHTZFFTVVVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid](/img/structure/B3605913.png)

![6-bromo-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605933.png)

![N-(4-chlorophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B3605955.png)
![2-chloro-N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B3605957.png)

![3,6-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3605967.png)
![2-imino-5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-1,3-thiazolidin-4-one](/img/structure/B3605976.png)
![ethyl 4-amino-2-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B3605979.png)

![5-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-5-oxopentanoic acid](/img/structure/B3606001.png)
![N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3606011.png)
![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3606015.png)